3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
Properties
IUPAC Name |
3-cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(8-6-7-8)13(4,5)10(15)16/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADMRBDSKYSIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of interest due to its potential biological activities. This article explores the chemical structure, biological activity, and relevant case studies related to this compound.
Chemical Structure
The molecular formula of 3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is C13H23NO3, with a molecular weight of approximately 241.33 g/mol. The compound features a cyclopropyl group, which is known for its unique reactivity and biological significance.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a pharmaceutical agent.
Research indicates that compounds with similar structures may exhibit various mechanisms of action, including enzyme inhibition and receptor modulation. The cyclopropyl moiety is often associated with enhanced binding affinity to biological targets due to its unique steric and electronic properties.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating a potential for antimicrobial applications.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with some evidence suggesting that the compound may induce apoptosis in certain types of cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Efficacy against bacterial strains | |
| Cytotoxicity | Induction of apoptosis |
Case Study 1: Anti-inflammatory Effects
A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of similar cyclopropyl derivatives in vitro. The results demonstrated a significant reduction in TNF-alpha levels when treated with the compound, suggesting its potential for therapeutic use in inflammatory diseases.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial properties of various cyclopropyl compounds, 3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.
Research Findings
Recent findings highlight the importance of structural variations in enhancing biological activity. Modifications to the cyclopropyl group and the introduction of different substituents can lead to improved pharmacological profiles.
Scientific Research Applications
Pharmacological Applications
1.1. Enzyme Inhibition
One of the primary applications of this compound is as a competitive inhibitor of serine proteases, particularly thrombin. Research indicates that compounds with similar structures exhibit significant inhibitory activity against thrombin, suggesting that 3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid may also function effectively in this capacity . This inhibition can be critical in developing anticoagulant therapies for conditions such as thrombosis.
1.2. Anticancer Activity
Studies have shown that derivatives of cyclopropyl-containing compounds can exhibit anticancer properties. The unique structural characteristics of 3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid may enhance its ability to interact with cancer cell pathways, potentially leading to the development of new cancer therapeutics .
Biological Research Applications
2.1. Peptide Mimetic Studies
The compound's structure allows it to serve as a peptide mimetic , which can be utilized in studies aimed at understanding protein interactions and signaling pathways. Its ability to mimic natural peptides makes it a valuable tool in exploring receptor-ligand interactions and could lead to insights into various biological processes .
2.2. Drug Design and Development
In drug design, the incorporation of cyclopropyl groups into pharmaceutical candidates has been shown to enhance metabolic stability and bioavailability. The specific configuration and functional groups present in 3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid could be exploited to optimize drug candidates targeting specific diseases .
Synthesis and Characterization
The synthesis of 3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multi-step organic reactions that require careful control of reaction conditions to ensure yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and assess the purity of synthesized compounds .
Case Studies
Several case studies highlight the effectiveness of cyclopropane derivatives in clinical settings:
- Anticoagulant Efficacy : A study demonstrated that a related compound exhibited significant thrombin inhibition in vitro, leading to reduced clot formation in animal models .
- Cancer Therapeutics : Research on cyclopropane derivatives has shown promise in inhibiting tumor growth in various cancer cell lines, indicating potential for further development into anticancer agents .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other Boc-protected amino acid derivatives, such as 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (C₁₀H₁₉NO₅, molar mass: 233.26 g/mol) from the evidence. Key differences include:
The cyclopropyl group in the target compound likely enhances rigidity and alters solubility compared to the linear pentanoic acid analogue.
Reactivity and Stability
- Hydrolysis Sensitivity: Both compounds contain a Boc-protected amino group, which is susceptible to acidic or basic hydrolysis. However, the cyclopropyl ring in the target compound may stabilize the structure against certain degradation pathways .
- Thermal Stability: No data exist for the target compound, but analogous Boc-protected amino acids decompose at elevated temperatures, releasing CO₂ and NOx .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid?
- Methodological Answer : Synthesis typically involves multi-step routes, including nucleophilic substitution for cyclopropane ring formation and coupling reactions (e.g., carbamate formation via tert-butoxycarbonyl (Boc) protection). Key steps may employ catalysts like palladium for cross-coupling or base-mediated cyclization. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control are critical for optimizing yields . Purification often requires column chromatography or recrystallization, with HPLC used to confirm purity (>95%) .
Q. How is the compound characterized analytically?
- Methodological Answer : Structural confirmation relies on H/C NMR for stereochemical analysis, FT-IR for functional group identification (e.g., carbonyl at ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Impurity profiling uses reverse-phase HPLC with UV detection, referencing pharmacopeial standards for related propanoic acid derivatives (e.g., EP impurity guidelines) .
Q. What biological targets are associated with structurally similar compounds?
- Methodological Answer : Analogous compounds (e.g., 3-arylpropanoic acids) often target enzymes like cyclooxygenases (COX) or amino acid transporters. Initial screening involves in vitro enzyme inhibition assays (e.g., COX-1/COX-2 fluorometric kits) and cell-based models (e.g., macrophage inflammation assays). Dose-response curves (IC) and selectivity ratios are calculated to prioritize leads .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Follow general protocols for carboxylic acid derivatives: use fume hoods, nitrile gloves, and eye protection. Monitor airborne exposure via personal sampling; implement engineering controls (e.g., local exhaust ventilation) if concentrations exceed 1 mg/m. Contaminated clothing should be laundered separately using OSHA-compliant procedures .
Advanced Research Questions
Q. How can researchers optimize stereochemical control during synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can enhance enantiomeric excess (ee). Monitor stereochemistry using chiral HPLC columns (e.g., Chiralpak IA) and compare retention times with racemic mixtures. Dynamic kinetic resolution may improve diastereoselectivity in Boc-protection steps .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents or diastereomers). Perform batch-to-batch purity comparisons using LC-MS and re-test activity in orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cell-based functional assays). Cross-validate with structurally defined analogs (e.g., 3-(4-ethoxy)phenylpropanoic acid derivatives) .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to COX-2 or amino acid transporters. Parameterize force fields using quantum mechanical calculations (e.g., DFT for cyclopropane ring strain). Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Q. What advanced techniques quantify trace impurities in the compound?
- Methodological Answer : Employ ultra-HPLC (UHPLC) with tandem mass spectrometry (MS/MS) for sensitivity down to 0.1% impurity levels. Reference pharmacopeial impurity standards (e.g., EP Impurity A/B/C) for relative retention time alignment. Quantify using external calibration curves with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
